molecular formula C9H8N2O2S B6228414 methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate CAS No. 1507632-76-9

methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate

Cat. No.: B6228414
CAS No.: 1507632-76-9
M. Wt: 208.24 g/mol
InChI Key: KOSIDCYEHYGUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate involves the condensation of 2-aminothiazole with 2-bromo-5-chloropyridine followed by esterification with methyl chloroacetate.", "Starting Materials": [ "2-aminothiazole", "2-bromo-5-chloropyridine", "methyl chloroacetate", "potassium carbonate", "dimethylformamide", "acetonitrile", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-aminothiazole is reacted with 2-bromo-5-chloropyridine in the presence of potassium carbonate and dimethylformamide to form 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}amine.", "Step 2: 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}amine is then esterified with methyl chloroacetate in the presence of acetonitrile to form methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate.", "Step 3: The final product is isolated by precipitation with diethyl ether and purification by recrystallization from water." ] }

CAS No.

1507632-76-9

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 2-([1,3]thiazolo[4,5-c]pyridin-2-yl)acetate

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)4-8-11-6-5-10-3-2-7(6)14-8/h2-3,5H,4H2,1H3

InChI Key

KOSIDCYEHYGUMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=C(S1)C=CN=C2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.